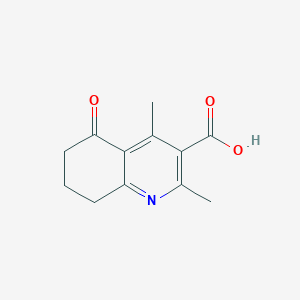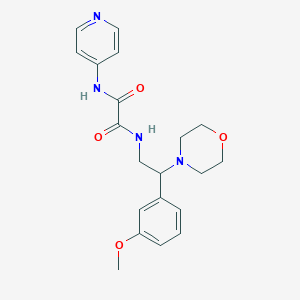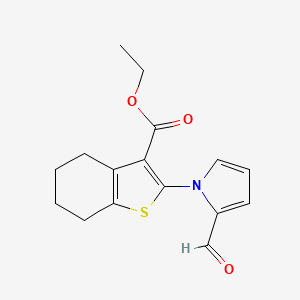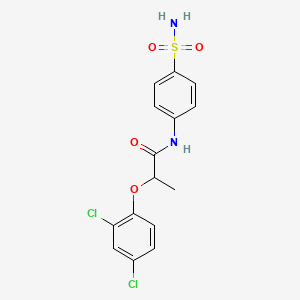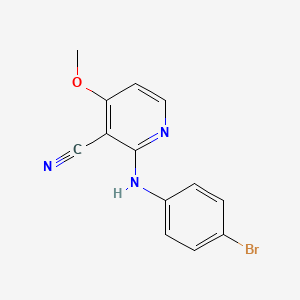![molecular formula C15H20N4O2S B2535353 2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1219906-15-6](/img/structure/B2535353.png)
2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole” is a benzimidazole derivative . Benzimidazole derivatives are known for their diverse biological effects, notably their impact on the central nervous system .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including “2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole”, involves a benzimidazole nucleus condensed with a substituted piperazine . Unfortunately, specific structural details for this compound are not available in the retrieved papers.Scientific Research Applications
Metabolic Studies and Drug-Drug Interaction Analysis
Research on similar compounds, such as SAM-760, a 5HT6 antagonist investigated for Alzheimer’s disease treatment, highlights the importance of understanding metabolic pathways and potential drug-drug interactions (DDIs). SAM-760's metabolism was primarily through CYP3A, and the study explored the impact of ketoconazole, a strong CYP3A inhibitor, revealing insights into its metabolic process, including novel sulfonamide metabolism pathways. This research emphasizes the significance of metabolic studies in drug development and safety assessments (Sawant-Basak et al., 2018).
Antimicrobial Activities
Another area of application is the development of antimicrobial agents. Derivatives of benzimidazole and piperazine have been synthesized to act against various bacterial strains, demonstrating potent antibacterial activity. For instance, 7-piperazinylquinolones containing a (benzo[d]imidazol-2-yl)methyl moiety have shown high activity against both Gram-positive and Gram-negative bacteria, offering new avenues for antibacterial therapy (Arab et al., 2018).
Anticancer and Antiviral Research
Compounds with the benzimidazole core structure have been evaluated for their anticancer and antiviral properties. For example, new 5-substituted piperazinyl-4-nitroimidazole derivatives have shown promising in vitro anti-HIV activity, highlighting the potential of these compounds in antiviral research (Al-Masoudi et al., 2007).
Corrosion Inhibition
The use of benzimidazole derivatives extends into industrial applications, such as corrosion inhibition. Studies have demonstrated the effectiveness of synthesized benzimidazole derivatives in preventing corrosion of steel in acidic environments, illustrating the versatility of these compounds beyond biomedical applications (Yadav et al., 2016).
Synthesis and Characterization of Anti-Inflammatory Agents
The synthesis and evaluation of anti-inflammatory activity of piperazine derivatives linked to the benzimidazole moiety have been explored, showcasing the potential of these compounds in developing new anti-inflammatory drugs (Ahmed et al., 2017).
Future Directions
Benzimidazole derivatives, including “2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole”, have garnered attention for potential drug development due to their diverse pharmacological properties . Future research could focus on further exploring the biological effects and potential therapeutic applications of these compounds.
properties
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-17-14-5-3-2-4-13(14)16-15(17)18-8-10-19(11-9-18)22(20,21)12-6-7-12/h2-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDCVTPRLFJMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2535271.png)
![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2535273.png)
![(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2535277.png)
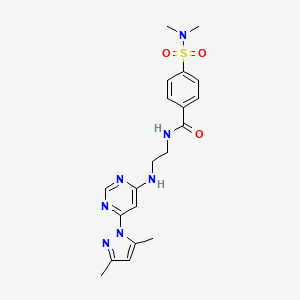
![2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535279.png)
![1-{[4-(2-fluorobenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2535280.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide](/img/structure/B2535282.png)
